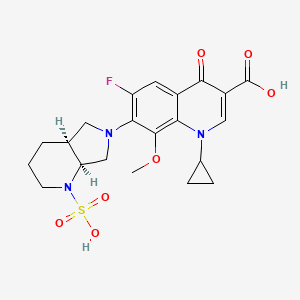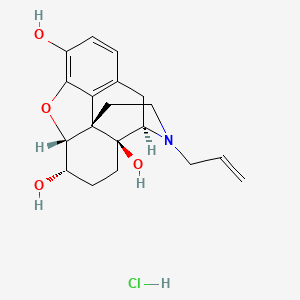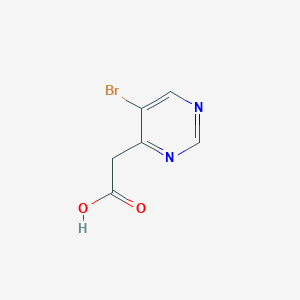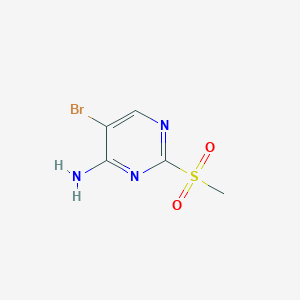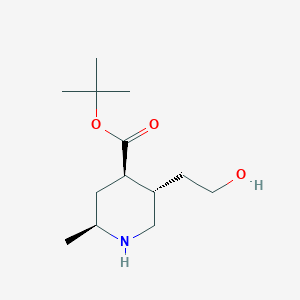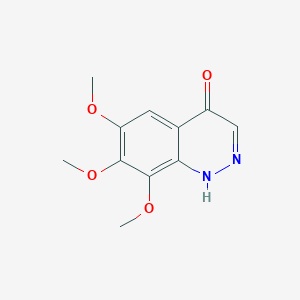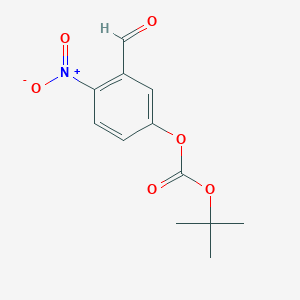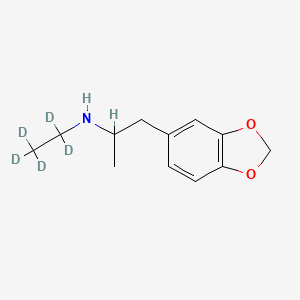
rac-MDEA-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-MDEA-D5 is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 248.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Pharmacokinetics
These properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like rac-MDEA-D5. For example, the presence of certain acids has been found to influence the makeup flow rate of methyldiethanolamine (MDEA), a compound related to this compound . Additionally, factors such as temperature, pH, and the presence of other substances can potentially impact the action and stability of this compound.
生化分析
Biochemical Properties
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 plays a crucial role in biochemical reactions as a reference standard. It interacts with various enzymes and proteins involved in the metabolism of methylenedioxyamphetamine derivatives. Specifically, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its N-dealkylation to form 3,4-methylenedioxyamphetamine . This interaction is essential for understanding the metabolic pathways and kinetics of methylenedioxyamphetamine derivatives in biological systems.
Cellular Effects
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine by interacting with their respective transporters . This modulation affects cell signaling pathways and can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.
Molecular Mechanism
The molecular mechanism of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 involves its binding interactions with various biomolecules. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters and increasing their extracellular concentrations . This inhibition leads to enhanced neurotransmitter signaling and subsequent changes in cellular function. Furthermore, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can inhibit or activate specific enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . These interactions contribute to the overall pharmacological effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 change over time due to its stability and degradation. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can have sustained effects on cellular function, including prolonged alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the pharmacokinetics and pharmacodynamics of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.
Dosage Effects in Animal Models
The effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 vary with different dosages in animal models. At low doses, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can enhance neurotransmitter release and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic effects without causing adverse effects. These dosage-dependent effects are essential for determining the safe and effective use of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in research and clinical settings.
Metabolic Pathways
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves N-dealkylation by CYP2D6 to form 3,4-methylenedioxyamphetamine . This pathway is crucial for understanding the metabolism and elimination of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in biological systems. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is transported and distributed within cells and tissues through various mechanisms. It interacts with monoamine transporters, such as serotonin and dopamine transporters, facilitating its uptake into neuronal cells . Once inside the cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can accumulate in specific compartments, such as synaptic vesicles, where it exerts its pharmacological effects . The distribution of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 within tissues is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is critical for its activity and function. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is primarily localized in synaptic vesicles within neuronal cells, where it modulates neurotransmitter release . Targeting signals and post-translational modifications, such as phosphorylation, can direct rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 to specific compartments or organelles . This subcellular localization is essential for understanding the precise mechanisms of action of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 and its effects on cellular function.
属性
CAS 编号 |
160227-43-0 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
248.76 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |
InChI 键 |
IBDIPBWIXJRJQM-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
规范 SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


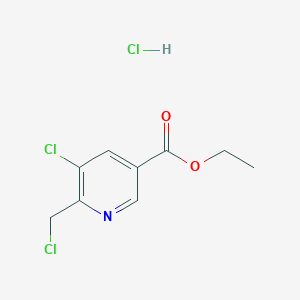
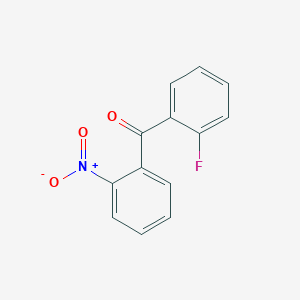
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
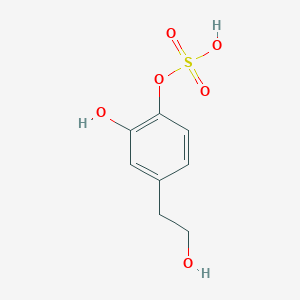
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)
